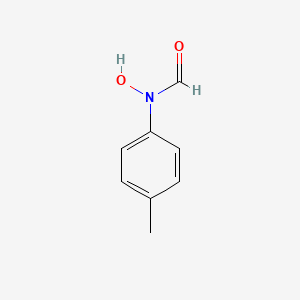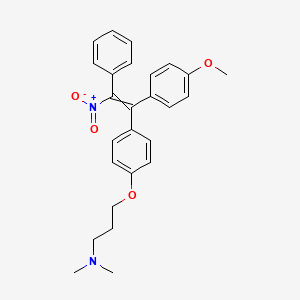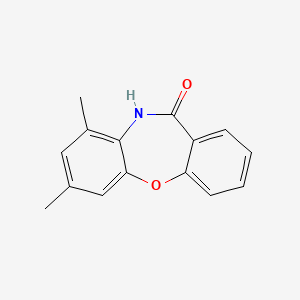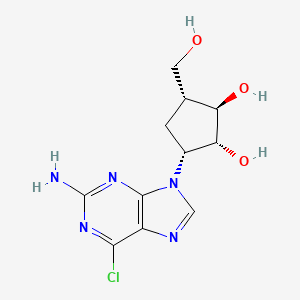
Carbocyclic-6-chloro ara-guanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbocyclic-6-chloro ara-guanosine is a synthetic nucleoside analogue. It is structurally similar to natural nucleosides but contains a carbocyclic ring instead of the typical ribose or deoxyribose sugar. This modification imparts unique properties to the compound, making it a subject of interest in medicinal chemistry, particularly for its potential antiviral and anticancer activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbocyclic-6-chloro ara-guanosine typically involves multiple steps, starting from a suitable carbocyclic precursor. One common route includes the following steps:
Formation of the Carbocyclic Ring: The carbocyclic ring is synthesized through cyclization reactions involving appropriate starting materials such as cyclopentene derivatives.
Introduction of the Guanine Base: The guanine base is introduced through nucleophilic substitution reactions. This step often involves the use of protected guanine derivatives to ensure selective reactions.
Chlorination: The 6-chloro group is introduced via chlorination reactions, typically using reagents like thionyl chloride or phosphorus oxychloride under controlled conditions.
Deprotection: Any protecting groups used during the synthesis are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Industrial processes often use optimized temperatures, pressures, and catalysts to increase yield and purity.
Purification: Advanced purification techniques such as crystallization, chromatography, and recrystallization are employed to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Carbocyclic-6-chloro ara-guanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of suitable catalysts or under thermal conditions.
Major Products
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Products with reduced functional groups, such as alcohols or amines.
Substituted Derivatives: Products with various functional groups replacing the 6-chloro group.
Wissenschaftliche Forschungsanwendungen
Carbocyclic-6-chloro ara-guanosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a model compound for studying nucleoside analogues.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and RNA.
Medicine: Explored for its potential antiviral and anticancer properties. It can inhibit viral replication and interfere with cancer cell proliferation.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in quality control processes.
Wirkmechanismus
The mechanism of action of carbocyclic-6-chloro ara-guanosine involves its incorporation into DNA or RNA, where it can:
Inhibit DNA/RNA Synthesis: By acting as a chain terminator, it prevents the elongation of nucleic acid chains.
Interfere with Enzymatic Activity: Inhibit enzymes involved in nucleic acid metabolism, such as DNA polymerases and ribonucleotide reductases.
Induce Apoptosis: Trigger programmed cell death in cancer cells by disrupting critical cellular processes.
Vergleich Mit ähnlichen Verbindungen
Carbocyclic-6-chloro ara-guanosine can be compared with other nucleoside analogues, such as:
Gemcitabine: Another nucleoside analogue used in cancer treatment. Unlike this compound, gemcitabine contains a ribose sugar.
Cytarabine: Used in the treatment of leukemia. It has a similar mechanism of action but differs in its sugar moiety and halogen substitution.
Clofarabine: A purine nucleoside analogue with potent anticancer activity. It differs in its sugar and base modifications.
This compound is unique due to its carbocyclic ring, which imparts stability and resistance to enzymatic degradation, making it a promising candidate for further research and development.
Eigenschaften
CAS-Nummer |
75797-17-0 |
|---|---|
Molekularformel |
C11H14ClN5O3 |
Molekulargewicht |
299.71 g/mol |
IUPAC-Name |
(1R,2R,3R,5R)-3-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C11H14ClN5O3/c12-9-6-10(16-11(13)15-9)17(3-14-6)5-1-4(2-18)7(19)8(5)20/h3-5,7-8,18-20H,1-2H2,(H2,13,15,16)/t4-,5-,7-,8-/m1/s1 |
InChI-Schlüssel |
YPNCGBSKCXEJKT-SJNFNFGESA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@@H]([C@@H]1N2C=NC3=C2N=C(N=C3Cl)N)O)O)CO |
Kanonische SMILES |
C1C(C(C(C1N2C=NC3=C2N=C(N=C3Cl)N)O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


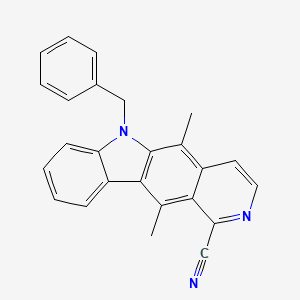

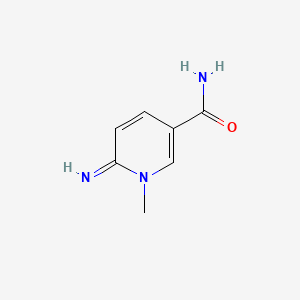
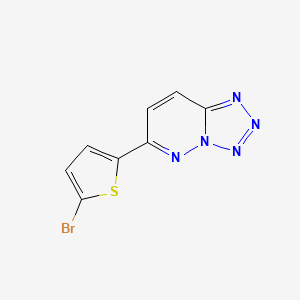
![Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile](/img/structure/B12792431.png)
![1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[4-(dimethylamino)-3,4-bis(sulfanyl)butyl]piperidine-4-carboxamide](/img/structure/B12792439.png)
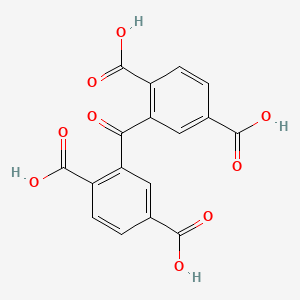
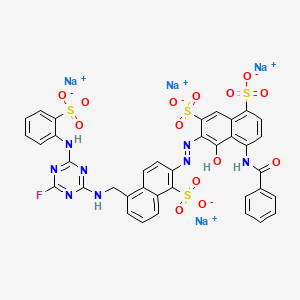
![(3S,4R,5R,7S)-6-oxapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-3,4-diol](/img/structure/B12792456.png)
